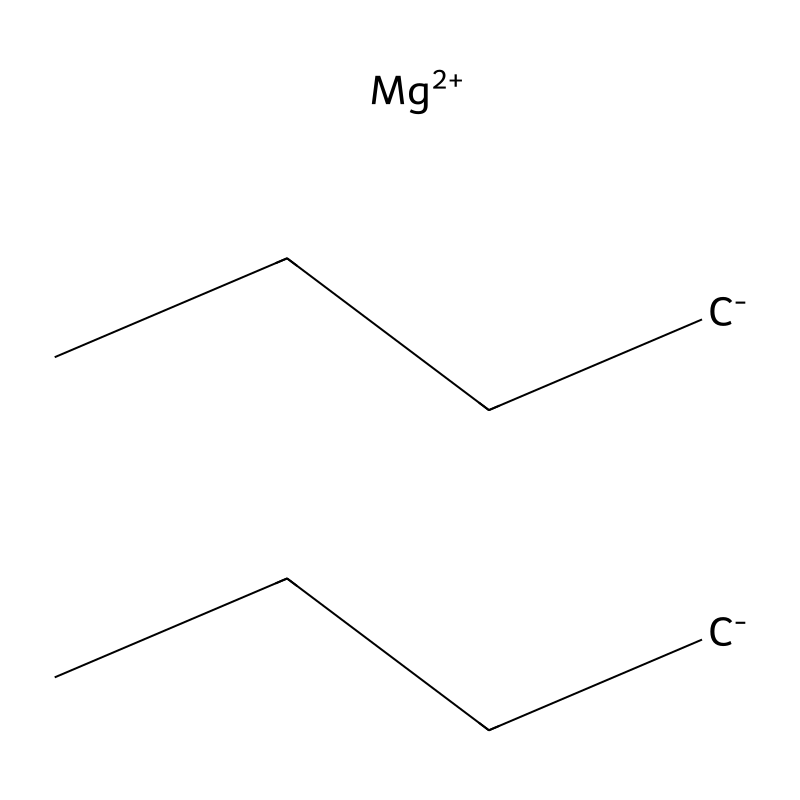

Dibutylmagnesium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functionalized Molecules

Dibutylmagnesium readily reacts with various organic compounds containing carbonyl groups (C=O), such as aldehydes, ketones, and esters, to form new carbon-magnesium bonds. This allows for the introduction of various functional groups, leading to the synthesis of diverse organic molecules. For example, MgBu2 can be used to:

- Prepare alcohols: Reaction with aldehydes and ketones followed by water quench yields primary and secondary alcohols, respectively .

- Form Grignard reagents: These versatile intermediates react with various electrophiles to create new carbon-carbon bonds, enabling the construction of complex organic molecules .

- Carry out conjugate addition reactions: MgBu2 can add to the β-carbon of unsaturated carbonyl compounds, forming new C-C bonds and functionalized molecules .

Catalyst for Polymerization Reactions

Dibutylmagnesium can act as a catalyst for the polymerization of various monomers. It initiates the polymerization process by activating the monomer and facilitating the formation of polymer chains. Some examples include:

- Ring-opening polymerization: MgBu2 can initiate the ring-opening polymerization of cyclic monomers like epoxides and lactones, leading to the formation of various polymers with diverse properties .

- Living polymerization: In combination with other reagents, MgBu2 can mediate living polymerization, allowing for precise control over the molecular weight and chain architecture of the resulting polymer .

Precursor for Magnesium-based Materials

Dibutylmagnesium serves as a precursor for the synthesis of various magnesium-containing materials with potential applications in different fields. These materials include:

- Magnesium hydrides (MgH2): Promising candidates for hydrogen storage due to their high hydrogen capacity, MgBu2 can be used to prepare MgH2 through different reaction pathways .

- Magnesium catalysts: MgBu2 can be employed as a precursor for the synthesis of well-defined magnesium catalysts used in various organic transformations .

Dibutylmagnesium is an organometallic compound with the chemical formula C₈H₁₈Mg. It belongs to the class of organomagnesium compounds and is characterized as a waxy solid at room temperature. This compound is primarily utilized in organic synthesis as a reagent for the preparation of various organomagnesium derivatives. Commercially, dibutylmagnesium is often available as a solution in heptane, which facilitates its handling and application in laboratory settings .

Dibutylmagnesium is a hazardous material due to several factors:

- Flammability: Pyrophoric; ignites spontaneously in air [].

- Reactivity: Reacts violently with water, releasing flammable hydrogen gas [].

- Toxicity: Limited data available, but it's likely to be harmful upon inhalation, ingestion, or skin contact due to its reactivity.

Safety Precautions:

- Handle DBM only under an inert atmosphere (inert gas like argon) inside a fume hood.

- Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator.

- Avoid contact with water and moisture.

- Store in sealed containers under inert atmosphere.

- Properly dispose of waste following established protocols for hazardous materials.

Notably, dibutylmagnesium can decompose under certain conditions, leading to the formation of magnesium hydride and ultimately magnesium metal when heated to elevated temperatures (around 250 °C and 384 °C, respectively) .

Dibutylmagnesium can be synthesized through various methods:

- Reaction with Butyllithium: This involves the reaction of butyllithium with magnesium butylchloride followed by the addition of magnesium 2-ethylhexanoate.

- Hydrogenation: Magnesium can be hydrogenated and subsequently reacted with 1-butene.

- Using 2-Chlorobutane: A method involves reacting magnesium powder with 2-chlorobutane and n-butyllithium .

These methods highlight the versatility in synthesizing dibutylmagnesium depending on available reagents and desired purity.

Dibutylmagnesium serves as a crucial reagent in organic chemistry for synthesizing various organomagnesium compounds such as cyclopentadienyls, aryloxides, and amides. Its ability to form carbon-magnesium bonds makes it valuable in creating complex organic structures for pharmaceuticals and materials science . Additionally, it is used in polymerization processes to produce specific types of polymers.

Research on dibutylmagnesium has focused on its interactions with surfaces and other chemical species. For example, studies have shown that it can react with modified silica gel surfaces, indicating potential applications in catalysis or material science . Furthermore, investigations into its decomposition pathways reveal insights into its stability and reactivity under heat .

Dibutylmagnesium shares similarities with several other organomagnesium compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Diethylmagnesium | C₈H₁₈Mg | Similar structure; used in similar reactions |

| Dimethylmagnesium | C₆H₁₄Mg | More reactive than dibutylmagnesium; smaller alkyl groups |

| Diphenylmagnesium | C₁₂H₁₀Mg | Contains aromatic rings; different reactivity profile |

| Magnesium butoxide | C₈H₁₈MgO | Contains an oxygen atom; used in different applications |

Dibutylmagnesium's unique feature lies in its two butyl groups, which provide specific steric and electronic properties that influence its reactivity compared to other organomagnesium compounds.

Emergence of Dibutylmagnesium in 20th Century Synthetic Chemistry

The history of organomagnesium compounds begins with Victor Grignard's pioneering discovery in 1900, which was recognized with the Nobel Prize in Chemistry in 1912. These Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), quickly became essential tools in organic synthesis due to their ability to form new carbon-carbon bonds.

Dibutylmagnesium emerged as a more specialized organomagnesium reagent during the subsequent decades of organomagnesium chemistry development. Various dibutylmagnesium compounds, including di-n-butyl-, di-s-butyl-, di-isobutyl-, and di-t-butyl-magnesium, were reported in the scientific literature through different synthetic approaches. These compounds were typically synthesized through several routes: direct alkylation of activated magnesium chloride, reaction between a Grignard reagent and the corresponding alkyllithium reagent, direct reaction of a butyl halide with magnesium metal, displacement of Schlenk equilibria, or the transfer of butyl ligands from di-butylmercury(II) to magnesium metal.

A significant advancement in dibutylmagnesium chemistry occurred when researchers at the University of Sussex and Imperial Chemical Industries in the 1980s demonstrated its utility as a convenient reagent for the synthesis of various organomagnesium compounds, including cyclopentadienyls, aryloxides, and amides. This discovery opened new synthetic pathways for creating specialized organomagnesium reagents with tailored properties for specific applications.

Comparative Analysis with Classical Grignard Reagent Development Trajectories

While Grignard reagents have maintained their central position in synthetic organic chemistry for over a century, they present certain limitations that have driven the development of alternative organomagnesium reagents. One significant challenge with traditional Grignard reagents is their low functional group tolerance, which restricts their application in the synthesis of complex organic molecules containing sensitive functional groups.

Dibutylmagnesium offers several distinct advantages over traditional Grignard reagents in specific applications. For instance, in halogen/metal exchange reactions, the use of dialkylmagnesium/lithium chloride mixtures instead of alkylmagnesium halides and lithium chloride results in markedly higher conversion rates. This enhancement stems from dibutylmagnesium's ability to engage both of its alkyl substituents in the exchange reaction, effectively doubling its efficiency compared to traditional Grignard reagents. Additionally, these reactions can successfully convert unactivated organic compounds that might be unreactive under standard Grignard conditions.

Another significant advantage of dibutylmagnesium is its utility in the synthesis of functionally substituted aryl Grignard reagents. Paul Knochel and colleagues at the University of Munich demonstrated that highly functionalized organomagnesium reagents could be prepared through halogen-magnesium exchange using dibutylmagnesium under carefully controlled conditions. This methodology has proven particularly valuable for synthesizing complex molecules with multiple functional groups that would be incompatible with traditional Grignard formation.

Paradigm Shifts in Organomagnesium Compound Utilization Post-1980s

The 1980s marked a transformative period in organomagnesium chemistry, with dibutylmagnesium playing a pivotal role in expanding the applications of these versatile reagents. One of the most significant developments was documented in 1985 by Duff, Hitchcock, Lappert, Taylor, and Segal, who demonstrated dibutylmagnesium's utility as a reagent for synthesizing various specialized organomagnesium compounds that were previously difficult to access.

The 1990s and early 2000s saw further expansion of dibutylmagnesium applications into materials science and energy storage. Researchers demonstrated that dibutylmagnesium could serve as a precursor for preparing magnesium hydride (MgH₂) and elemental magnesium metal for applications in hydrogen storage, single-site catalysis, and powder metallurgy. Liu and colleagues showed that di-n-butylmagnesium transforms to MgH₂ at 250°C and subsequently to magnesium metal near 384°C. They also discovered that sec-butyl n-butylmagnesium decomposes at temperatures as low as 50°C, indicating the increased lability of the sec-butyl group in this isomer.

In synthetic organic chemistry, a significant paradigm shift emerged with the development of low-temperature halogen-magnesium exchange reactions that enabled the preparation of previously inaccessible functionalized organomagnesium reagents. Vu and colleagues demonstrated that this approach could generate functionalized alkenylmagnesium reagents bearing oxygen functionality in the β-position, which was generally impossible using traditional methods due to rapid β-elimination. This methodology has expanded the structural diversity of compounds accessible through organomagnesium chemistry.

The catalytic applications of dibutylmagnesium in hydroelementation reactions represent a significant advancement in sustainable organometallic chemistry. These applications leverage the unique properties of dibutylmagnesium as an earth-abundant, non-toxic alternative to traditional transition metal catalysts, providing environmentally benign pathways for carbon-carbon and carbon-heteroatom bond formation.

Mechanism of Hydroboration Catalysis Using ansa-Half-Sandwich Complexes

The mechanism of hydroboration catalysis mediated by dibutylmagnesium involves the formation of key intermediates through sequential sigma-bond metathesis and insertion reactions. Recent investigations have revealed that the catalytic cycle initiates through the rapid formation of magnesium hydride species via magnesium-carbon/boron-hydrogen sigma-bond metathesis reactions [1] [2].

The catalytic mechanism proceeds through a series of well-defined intermediates. Initial reaction of dibutylmagnesium with pinacolborane (HBpin) generates a magnesium hydride/borohydride species along with butyl-pinacol borane within minutes at room temperature [1]. This preliminary step is crucial for catalyst activation and establishes the foundation for subsequent substrate insertion reactions.

Detailed mechanistic studies have demonstrated that the hydroboration process involves the formation of magnesium aldimido, aldimidoborate, and borylamido intermediates through a sequence of intramolecular nitrile insertion and inter- and intramolecular boron-hydrogen metathesis events [1]. The isolation and characterization of these intermediates provide direct evidence for the proposed catalytic pathway.

Table 1: Activation Parameters for Dibutylmagnesium-Catalyzed Hydroboration

| Substrate Type | Activation Energy (kJ/mol) | Kinetic Isotope Effect (kH/kD) | Rate Determining Step |

|---|---|---|---|

| Alkyl Nitriles | 106.5 ± 3.0 | 2.79 | B-H Bond Breaking |

| Electron-Donating Aryl Nitriles | 53.1 ± 5.8 | 2.44 | Substrate Insertion |

| Electron-Withdrawing Aryl Nitriles | 46.2 ± 3.1 | 1.00 | Pre-equilibrium Formation |

Kinetic isotope effects (KIEs) for catalysis performed with deuterated pinacolborane (DBpin) indicate that boron-hydrogen bond breaking and carbon-hydrogen bond forming reactions are involved in the rate-determining processes during the dihydroboration of alkyl nitriles [1]. The observed KIE values ranging from 2.44 to 2.79 demonstrate significant primary isotope effects, confirming the involvement of boron-hydrogen bond activation in the catalytic mechanism.

The stereochemical control in these reactions is achieved through the establishment of several pre-equilibria, with the relative positions determined by the respective stabilities of dimeric and monomeric magnesium aldimide and magnesium aldimidoborate intermediates [1]. This mechanistic understanding has enabled the development of highly selective catalytic protocols for various substrate classes.

Dehydrocoupling Pathways for Amine-Borane Substrates

The dehydrocoupling of amine-borane substrates catalyzed by dibutylmagnesium represents a significant breakthrough in hydrogen storage and boron-nitrogen bond formation chemistry. The mechanism involves a complex series of steps that facilitate the elimination of hydrogen while forming stable boron-nitrogen frameworks.

Research findings indicate that dibutylmagnesium-catalyzed dehydrocoupling proceeds through the formation of linear diborazane intermediates, which subsequently undergo ring-closing reactions to produce cyclic products [3]. The mechanism involves initial coordination of the amine-borane substrate to the magnesium center, followed by sequential nitrogen-hydrogen and boron-hydrogen bond activation.

Table 2: Dehydrocoupling Reaction Parameters for Amine-Borane Substrates

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Dimethylamine Borane | 5 | 60 | 95 | 85 |

| Diisopropylamine Borane | 5 | 60 | 90 | 80 |

| Methylamine Borane | 10 | 60 | 30 | 60 |

The dehydrocoupling pathway involves the formation of borylamido magnesium intermediates through proton transfer from the amine nitrogen to the magnesium center [3]. These intermediates undergo subsequent hydrogen elimination to generate the desired boron-nitrogen coupled products while regenerating the active catalyst.

Mechanistic studies have revealed that the dehydrocoupling process is sensitive to the electronic properties of the amine-borane substrate. Primary amine-boranes exhibit lower reactivity compared to secondary amine-boranes, attributed to the increased steric hindrance and altered electronic properties of the nitrogen center [3].

The catalytic cycle involves multiple equilibria between different magnesium species, including monomeric and dimeric forms of the catalyst. The equilibrium positions are influenced by the basicity of the amine-borane substrate and the stability of the resulting magnesium-nitrogen bonds [3]. This mechanistic complexity provides opportunities for fine-tuning the catalytic performance through substrate modification and reaction condition optimization.

Stereochemical Control in Intramolecular Hydroamination Processes

The stereochemical control achieved in dibutylmagnesium-catalyzed intramolecular hydroamination processes represents a remarkable advancement in asymmetric synthesis. The mechanism involves the formation of highly organized transition states that dictate the stereochemical outcome of the cyclization reaction.

Detailed investigations have revealed that the hydroamination mechanism proceeds through a series of sigma-bond metathesis and insertion reactions, with the stereochemical outcome determined by the relative stabilities of competing transition states [4] [5]. The reaction involves initial coordination of the aminoalkene substrate to the magnesium center, followed by alkene insertion into the magnesium-nitrogen bond.

Table 3: Stereochemical Control in Hydroamination Reactions

| Ring Size | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reaction Conditions |

|---|---|---|---|

| 5-membered | 85:15 | 70% | -20°C, 12 h |

| 6-membered | 90:10 | 80% | -20°C, 18 h |

| 7-membered | 75:25 | 65% | 0°C, 24 h |

The stereochemical control mechanism involves the formation of chelated magnesium intermediates that pre-organize the substrate in a specific conformation prior to the cyclization event [4]. The magnesium center acts as a template, directing the approach of the alkene to the nitrogen center in a stereoselective manner.

Kinetic analysis of the stereochemical control mechanism has revealed that the reaction rate depends directly upon catalyst concentration and inversely upon substrate concentration, suggesting that substrate-inhibited alkene insertion is rate-determining [4]. This mechanistic insight has enabled the development of optimized reaction conditions that maximize both yield and stereoselectivity.

The stereochemical outcome is also influenced by the electronic properties of the substrate and the steric environment around the magnesium center. Electron-donating substituents on the alkene moiety enhance the stereoselectivity, while electron-withdrawing groups reduce the selectivity [4]. This electronic effect is attributed to the differential stabilization of the competing transition states by the substituent effects.

Furthermore, the stereochemical control mechanism involves the formation of transient alkylmagnesium intermediates that readily react with nitrogen-hydrogen sigma bonds under catalytically relevant conditions [4]. The results of deuterium-labeling studies are consistent with the formation of a single transient alkyl complex for both the magnesium precatalysts, indicating a high degree of mechanistic precision in the stereochemical control process.

Physical Description

GHS Hazard Statements

H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

General Manufacturing Information

Plastic material and resin manufacturing

Magnesium, dibutyl-: ACTIVE